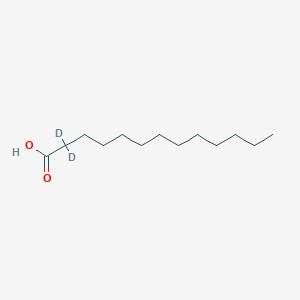

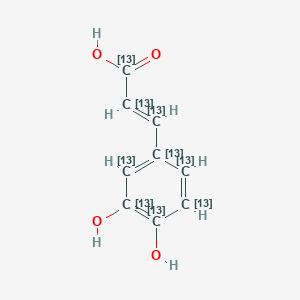

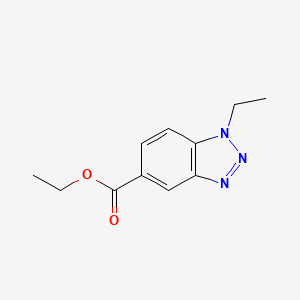

![molecular formula C15H15F3N2O B1429433 [6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-73-8](/img/structure/B1429433.png)

[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Descripción general

Descripción

“[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives typically involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The vapor–phase reactor used for this approach includes two phases: a catalyst fluidized-bed phase and an empty phase .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely determined by the presence of the fluorine atom and the pyridine moiety in their structure .Aplicaciones Científicas De Investigación

Analytical Applications in Food Safety

Biogenic amines in foods, particularly those derived from the cooking and processing of meat, have been studied for their potential health risks. The compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites have been extensively analyzed in biological matrices, foodstuff, and beverages to understand their biological effects and exposure levels. Techniques like liquid chromatography coupled with mass spectrometry have been favored for their sensitive and selective analysis, highlighting the compound's role in food safety and toxicology (Teunissen et al., 2010).

Role in Curing and Biomedical Applications

The accelerating effects of tertiary aromatic amines, including compounds structurally related to the query, in the curing of acrylic resins and bone cements, underscore their significance in dental and orthopedic applications. These compounds influence the kinetics and mechanism of reactions in biomedical materials, demonstrating their potential in enhancing the properties of medical-grade polymers (Vázquez et al., 1998).

Contributions to Heterocyclic Chemistry

The chemistry and properties of pyridine and its derivatives, including those with benzimidazole and benzthiazole structures, reveal a broad scope of applications ranging from spectroscopic properties to biological and electrochemical activity. These insights pave the way for the development of new materials and compounds with enhanced functionalities (Boča et al., 2011).

Environmental and Industrial Applications

Compounds structurally similar to the query have been investigated for their roles as corrosion inhibitors. The presence of electron-donating functional groups enhances their ability to form stable chelating complexes, offering protection against metallic corrosion. This application is particularly relevant in industrial processes and maintenance, underscoring the importance of such compounds in materials science (Verma et al., 2020).

Water Treatment and Environmental Protection

The removal of persistent organic pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water sources has been addressed using amine-functionalized sorbents. These materials leverage electrostatic interactions, hydrophobic interactions, and specific morphologies to efficiently capture and remove hazardous substances, highlighting the role of such compounds in environmental sustainability and public health (Ateia et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(3-methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O/c1-20(2)14-9-11(15(16,17)18)8-13(19-14)10-5-4-6-12(7-10)21-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXBCOBZCNCBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

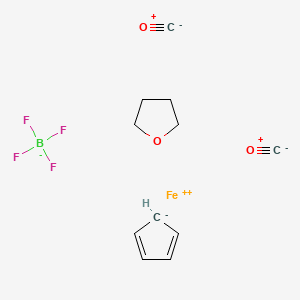

![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)

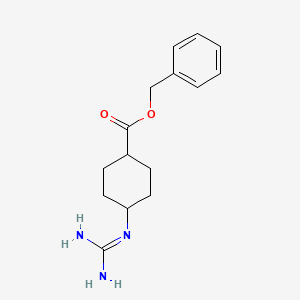

![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)

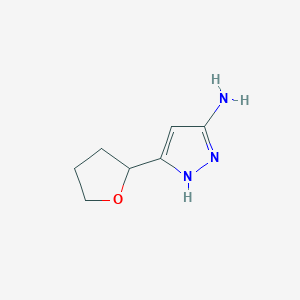

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)

![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)